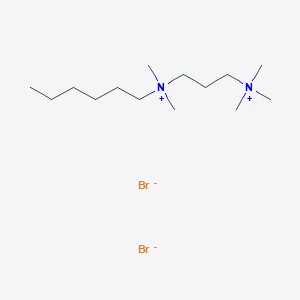
N~1~-Hexyl-N~1~,N~1~,N~3~,N~3~,N~3~-pentamethylpropane-1,3-bis(aminium) dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-Hexyl-N~1~,N~1~,N~3~,N~3~,N~3~-pentamethylpropane-1,3-bis(aminium) dibromide is a quaternary ammonium compound. It is characterized by its two positively charged nitrogen atoms, each bonded to three methyl groups and one hexyl group. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Hexyl-N~1~,N~1~,N~3~,N~3~,N~3~-pentamethylpropane-1,3-bis(aminium) dibromide typically involves the following steps:
Alkylation of Ammonia: The initial step involves the alkylation of ammonia with hexyl bromide to form N-hexylamine.
Quaternization: N-hexylamine is then reacted with an excess of methyl iodide to form N1-Hexyl-N~1~,N~1~,N~3~,N~3~,N~3~-pentamethylpropane-1,3-bis(aminium) iodide.
Anion Exchange: The iodide ions are exchanged with bromide ions using a bromide salt, resulting in the final product, N1-Hexyl-N~1~,N~1~,N~3~,N~3~,N~3~-pentamethylpropane-1,3-bis(aminium) dibromide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization and anion exchange steps.
Chemical Reactions Analysis
Types of Reactions
N~1~-Hexyl-N~1~,N~1~,N~3~,N~3~,N~3~-pentamethylpropane-1,3-bis(aminium) dibromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other anions, such as chloride or sulfate, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium chloride or sodium sulfate, typically in an aqueous medium.
Oxidation and Reduction: Strong oxidizing or reducing agents, such as potassium permanganate or sodium borohydride, can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different anions.
Oxidation and Reduction: The products depend on the specific reagents and conditions used, but may include partially oxidized or reduced forms of the compound.
Scientific Research Applications
N~1~-Hexyl-N~1~,N~1~,N~3~,N~3~,N~3~-pentamethylpropane-1,3-bis(aminium) dibromide has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
Biology: Employed in cell biology studies to investigate membrane permeability and ion transport mechanisms.
Medicine: Explored for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: Utilized in the formulation of disinfectants and antiseptics, as well as in water treatment processes.
Mechanism of Action
The mechanism of action of N1-Hexyl-N~1~,N~1~,N~3~,N~3~,N~3~-pentamethylpropane-1,3-bis(aminium) dibromide involves its interaction with cell membranes. The positively charged ammonium groups interact with the negatively charged components of cell membranes, leading to increased membrane permeability and disruption of cellular processes. This mechanism is particularly effective against microbial cells, making the compound a potent antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
N~1~,N~1~,N~3~,N~3~-Tetramethylpropane-1,3-bis(aminium) dibromide: Lacks the hexyl group, resulting in different solubility and membrane interaction properties.
N~1~-Butyl-N~1~,N~1~,N~3~,N~3~,N~3~-pentamethylpropane-1,3-bis(aminium) dibromide: Contains a butyl group instead of a hexyl group, affecting its hydrophobicity and antimicrobial activity.
Uniqueness
N~1~-Hexyl-N~1~,N~1~,N~3~,N~3~,N~3~-pentamethylpropane-1,3-bis(aminium) dibromide is unique due to its hexyl group, which enhances its hydrophobic interactions with cell membranes. This feature contributes to its effectiveness as a phase transfer catalyst and antimicrobial agent, distinguishing it from similar compounds with shorter alkyl chains.
Properties
CAS No. |
137406-79-2 |
|---|---|
Molecular Formula |
C14H34Br2N2 |
Molecular Weight |
390.24 g/mol |
IUPAC Name |
hexyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium;dibromide |
InChI |
InChI=1S/C14H34N2.2BrH/c1-7-8-9-10-13-16(5,6)14-11-12-15(2,3)4;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
WDMDMLQPIRVFLI-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCC[N+](C)(C)CCC[N+](C)(C)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















